Pharmacological profile of 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride
Pharmacological profile of 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride
An In-depth Technical Guide to the Pharmacological Profile of the 8-Methyl-2,8-diazaspiro[4.5]decane Scaffold
Introduction: The Versatility of the 2,8-diazaspiro[4.5]decane Core
The 2,8-diazaspiro[4.5]decane moiety represents a privileged heterocyclic scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the precise spatial orientation of functional groups, enabling interactions with a wide array of biological targets. The nitrogen atom at the 8-position, when methylated, often plays a crucial role in modulating the pharmacological properties of these compounds, including receptor affinity, selectivity, and pharmacokinetic profiles. The dihydrochloride salt form is frequently utilized to enhance the aqueous solubility and stability of these basic compounds, facilitating their use in biological assays.
This guide provides a comprehensive overview of the known pharmacological activities associated with derivatives of the 8-Methyl-2,8-diazaspiro[4.5]decane scaffold, drawing from a range of preclinical studies. We will explore its interactions with various target classes, present key quantitative data, and detail relevant experimental protocols.
Pharmacological Activities by Target Class
The 2,8-diazaspiro[4.5]decane scaffold has demonstrated remarkable versatility, with derivatives exhibiting potent and often selective activity at several major classes of therapeutic targets.
G-Protein Coupled Receptors (GPCRs)
Derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione, which share a similar spirocyclic core, have been identified as a novel chemotype of selective delta-opioid receptor (DOR) agonists.[1] These compounds show promise for the development of new analgesics with potentially reduced side effects compared to traditional mu-opioid receptor (MOR) agonists. The identification of these DOR-selective agonists was a surprising and significant finding, as related spiro compounds had previously shown only weak and non-selective interactions with opioid receptors.[1]
Key Pharmacological Data: Opioid Receptor Activity
| Compound Class | Target | Activity | Affinity (Ki) / Potency (EC50) | Selectivity | Reference |
| 1,3,8-Triazaspiro[4.5]decane-2,4-diones | DOR | Agonist | Submicromolar | Selective for DOR over MOR | [1] |
Signaling Pathway for a Gαi-Coupled Opioid Receptor
Caption: Agonist binding to the DOR leads to the activation of Gi/o proteins, resulting in the inhibition of adenylyl cyclase and modulation of ion channel activity.
The 2,8-diazaspiro[4.5]decane skeleton has been incorporated into the design of M1 muscarinic agonists, which are of interest for the symptomatic treatment of Alzheimer's disease.[2] For instance, 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one was developed by integrating the tetrahydrofuran moiety of muscarone into the spirocyclic system.[2] While this initial compound was non-selective, further modifications led to derivatives with preferential affinity for M1 over M2 receptors and potent antiamnesic activity in vivo.[2] Some of these compounds are classified as parasympathomimetics, as they mimic the effects of the parasympathetic nervous system by directly stimulating muscarinic receptors.[3][4]
Key Pharmacological Data: Muscarinic Receptor Activity
| Compound | Target | Activity | In Vivo Effect | Reference |
| 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one | M1/M2 | Agonist | Amelioration of scopolamine-induced amnesia | [2] |
| 2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one | M1 > M2 | Partial Agonist | Potent antiamnesic activity | [2] |
Derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-one have been investigated as antihypertensive agents.[5] In canine models, certain compounds from this class were found to act as alpha-adrenergic blockers.[5] Specifically, one derivative was identified as a primary alpha-2 adrenoceptor antagonist, while another showed a preference for alpha-1 adrenoceptor antagonism.[5]
Enzyme Inhibition
A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent and selective dual inhibitors of TYK2 and JAK1.[6] One standout compound from this series, compound 48 , demonstrated excellent potency against TYK2 and JAK1 kinases with IC50 values of 6 nM and 37 nM, respectively.[6] It also exhibited over 23-fold selectivity against JAK2.[6] This compound showed significant anti-inflammatory effects in a mouse model of acute ulcerative colitis, suggesting its potential for treating inflammatory bowel disease.[6] The anti-inflammatory action was mediated by the regulation of genes controlled by TYK2/JAK1 and the modulation of Th1, Th2, and Th17 cell formation.[6]
Key Pharmacological Data: TYK2/JAK1 Inhibition
| Compound | Target | IC50 | Selectivity (vs. JAK2) | In Vivo Efficacy | Reference |
| Compound 48 | TYK2 | 6 nM | > 23-fold | Potent anti-inflammatory effect in colitis model | [6] |
| JAK1 | 37 nM |
In the search for new antifungal agents, 2,8-diazaspiro[4.5]decan-1-one derivatives have been designed and synthesized as inhibitors of chitin synthase (CHS).[7] Several compounds in this class showed moderate to excellent potency against CHS, with IC50 values in the range of 0.12 to 0.29 mM.[7] Notably, some of these compounds displayed antifungal activity against Aspergillus fumigatus and Candida albicans, with some showing superior potency to the standard antifungal drug fluconazole.[7]
Ion Channels
The cholinergic system, including nicotinic acetylcholine receptors, is implicated in the development of some cancers.[8] While direct studies on 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride are not available, the broader class of azaspiro[4.5]decane derivatives has been explored as ligands for nAChRs.[9] These receptors are important therapeutic targets for a variety of neurological and immunological disorders, including Alzheimer's disease, Parkinson's disease, and substance dependence.[10] The development of subtype-selective nAChR ligands is an active area of research.[9]
Other Important Targets
A derivative of 1,4-dioxa-8-azaspiro[4.5]decane was developed as a high-affinity ligand for the sigma-1 (σ1) receptor (Ki = 5.4 ± 0.4 nM), with 30-fold selectivity over the σ2 receptor.[11] The radiolabeled version of this compound showed high accumulation in tumors in preclinical PET imaging studies, highlighting its potential as a tumor imaging agent.[11]
In the context of ischemia-reperfusion injury, derivatives of 1,4,8-triaza-spiro[4.5]decan-2-one have been investigated as inhibitors of the mitochondrial permeability transition pore (mPTP).[12] These compounds have demonstrated high in vitro potency in inhibiting mPTP opening and have shown cytoprotective effects in a model of hypoxia/reoxygenation.[12]
A novel derivative, 8-l-cystinyl bis(1,8-diazaspiro[4.5]decane), has been developed as a potent inhibitor of l-cystine crystallization.[13] This compound is being investigated for the treatment of cystinuria, a genetic disorder characterized by the formation of cystine kidney stones.[13] In preclinical studies, this compound was approximately 120 times more potent than l-cystine dimethyl ester and demonstrated good oral bioavailability and in vivo efficacy in a mouse model of cystinuria.[13]
Experimental Protocols
To ensure the trustworthiness and reproducibility of pharmacological data, standardized experimental protocols are essential. Below are representative methodologies for assessing the activity of compounds at key targets.
Protocol 1: Radioligand Binding Assay for Receptor Affinity
This protocol is a standard method for determining the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To determine the affinity of 8-Methyl-2,8-diazaspiro[4.5]decane derivatives for a target receptor (e.g., opioid or muscarinic receptors).
Materials:
-
Cell membranes expressing the target receptor.
-
Radioligand specific for the target receptor (e.g., [3H]DAMGO for MOR, [3H]pirenzepine for M1).
-
Test compound stock solution.
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Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (a high concentration of an unlabeled ligand).
-
96-well filter plates.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound in the assay buffer.
-
Incubation: In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Equilibration: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Allow the filters to dry, then add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow for Radioligand Binding Assay
Caption: A typical workflow for a competitive radioligand binding assay to determine the affinity of a test compound for a target receptor.
Protocol 2: In Vitro Kinase Inhibition Assay (e.g., for JAK1)
Objective: To determine the IC50 value of a test compound against a specific kinase.
Materials:
-
Recombinant human JAK1 enzyme.
-
Kinase substrate (e.g., a peptide with a tyrosine residue).
-
ATP (adenosine triphosphate).
-
Test compound stock solution.
-
Assay buffer (e.g., containing MgCl2, DTT).
-
Detection reagent (e.g., an antibody that recognizes the phosphorylated substrate).
-
384-well assay plates.
-
Plate reader capable of detecting the signal from the detection reagent.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound in the assay buffer.
-
Reaction Setup: In a 384-well plate, add the JAK1 enzyme, the substrate, and the test compound or vehicle control.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Signal Reading: Read the plate on a plate reader to quantify the amount of phosphorylated substrate.
-
Data Analysis: Plot the percentage of kinase inhibition against the log concentration of the test compound. Determine the IC50 value from the resulting curve.
Conclusion
The 8-Methyl-2,8-diazaspiro[4.5]decane scaffold is a highly versatile chemical entity that has given rise to a multitude of pharmacologically active compounds. Its derivatives have shown significant potential in diverse therapeutic areas, including neurodegenerative diseases, inflammatory conditions, infectious diseases, and oncology. The rigid spirocyclic core allows for the development of highly potent and selective ligands for a wide range of biological targets, from GPCRs and enzymes to ion channels and other complex protein systems. Further exploration of the structure-activity relationships within this chemical class is likely to yield novel drug candidates with improved efficacy and safety profiles. This guide serves as a foundational resource for researchers and drug development professionals interested in harnessing the therapeutic potential of this remarkable scaffold.
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